molecular formula C17H15N3O5 B4290453 allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

Cat. No.: B4290453
M. Wt: 341.32 g/mol
InChI Key: TUHASRYPLIYHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyran derivative that is synthesized through a specific method and has unique biochemical and physiological effects.

Scientific Research Applications

Allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been observed that this compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.

Mechanism of Action

The mechanism of action of Allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate involves the inhibition of specific enzymes and proteins. In cancer cells, this compound inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and causes DNA damage. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides, reduces oxidative stress, and protects neuronal cells from damage.

Advantages and Limitations for Lab Experiments

The advantages of using Allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate in lab experiments include its relatively simple synthesis method, its ability to inhibit specific enzymes and proteins, and its potential applications in various fields. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for research on Allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate. One potential direction is to explore its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to optimize the synthesis method for higher yields and to improve the solubility of the compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its long-term effects on human health.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry and neuroscience, make it an exciting compound for future research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper, highlighting its importance in scientific research.

Properties

IUPAC Name

prop-2-enyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-3-8-24-17(21)14-10(2)25-16(19)12(9-18)15(14)11-6-4-5-7-13(11)20(22)23/h3-7,15H,1,8,19H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHASRYPLIYHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
Reactant of Route 2
allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
Reactant of Route 4
allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
Reactant of Route 5
allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
Reactant of Route 6
allyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.